Spiracine

描述

Spiracine is a synthetic, water-soluble, cyclic peptide developed for use in laboratory experiments. It is a small molecule that has a number of unique properties, making it an ideal tool for studying a variety of biological processes in a variety of organisms.

科学研究应用

遗传毒性评估

螺旋霉素,也称为斯派拉霉素,已被研究其遗传毒性潜力。在一项对雄性小鼠进行的研究中,发现螺旋霉素在某些剂量下会诱发骨髓和精母细胞中的染色体畸变显着增加以及精子异常。这表明螺旋霉素对体细胞和生殖细胞以及精子形态具有一定的断裂原潜力 (Fahmy, 2001).

心血管影响

另一项研究探索了斯派拉多林(一种卡帕阿片受体激动剂)对冠状动脉平滑肌的影响。该研究表明,斯派拉多林抑制了猪冠状动脉对钙的收缩反应,表明在心血管研究中具有潜在应用 (Harasawa, Kimura & Hayashi, 1991).

对急性支气管炎的疗效

一项关于螺旋霉素在急性支气管炎中的疗效和耐受性的研究表明,它是一种有效的大环内酯类药物,具有很高的疗效和耐受性。该研究强调了螺旋霉素在治疗常见急性支气管炎病例中的潜力 (Javaid, Khan, Khan & Shah, 2011).

大鼠的遗传毒性作用

还研究了螺旋霉素在大鼠骨髓细胞中的遗传毒性作用。该研究得出的结论是,某些浓度的螺旋霉素会诱发骨髓细胞异常,但不会影响染色体缺口的形成 (Ila & Topaktaş, 1999).

叶酸支持疗法研究

研究叶酸作为螺旋霉素在感染弓形虫的怀孕小鼠中的支持疗法的研究表明,叶酸会影响胎儿体重。这项研究提供了将螺旋霉素和叶酸结合使用的潜在治疗应用的见解 (Azkiana et al., 2019).

对衣原体的体内活性

一项关于螺旋霉素对小鼠衣原体的体内活性的研究发现,尽管体外结果不太理想,但它非常有效。这项研究表明螺旋霉素在治疗衣原体感染中具有潜在的临床应用 (Orfila, Haider & Thomas, 1982).

对实验性弓形虫病的影响

对螺旋霉素对小鼠实验性弓形虫病的影响的评估表明,它与吡啶二嗪一起对延长感染弓形虫的小鼠的存活期有相当大的影响 (Nakayama & Matsubayashi, 1963).

作用机制

Target of Action

Spiracine, also known as Spironolactone , primarily targets the aldosterone receptors . Aldosterone is a key hormone in the renin-angiotensin-aldosterone system, and by binding to the mineralocorticoid receptor at the distal tubules and collecting duct, it causes sodium reabsorption and potassium secretion .

Mode of Action

Spiracine and its active metabolites are aldosterone antagonists that produce a potassium-sparing diuretic effect . They competitively bind to receptors at the aldosterone-dependent sodium-potassium exchange site in the distal convoluted renal tubule . This interaction results in changes in the balance of these ions in the body, promoting sodium and water excretion and potassium retention .

Biochemical Pathways

The primary biochemical pathway affected by Spiracine is the renin-angiotensin-aldosterone system . By acting as an antagonist to aldosterone, Spiracine disrupts the normal function of this hormone, leading to increased excretion of sodium and water, and decreased excretion of potassium . This can have significant downstream effects on fluid balance and blood pressure.

Pharmacokinetics

The pharmacokinetics of Spiracine involve its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 60-90% , indicating a high proportion of the drug reaches systemic circulation. Spiracine is metabolized in the liver and other tissues through various processes, including deacetylation, S-oxygenation, S-methylation, dethioacetylation, hydroxylation, and lactone hydrolysis . It has several active metabolites, including 7α-thiospironolactone, 7α-thiomethylspironolactone, and canrenone . The elimination half-life of Spiracine and its metabolites ranges from 1.4 to 16.5 hours , and it is excreted through urine and bile .

Result of Action

The action of Spiracine results in a decrease in the reabsorption of sodium and an increase in the retention of potassium in the kidneys . This leads to an increase in the excretion of sodium and water, which can help to reduce fluid build-up (edema) and lower blood pressure . It is used to treat conditions such as heart failure, hypertension, and conditions associated with excessive aldosterone production .

Action Environment

The action, efficacy, and stability of Spiracine can be influenced by various environmental factors. For instance, factors such as temperature and pH can affect the stability of the drug. Additionally, individual physiological factors such as renal function, genetic makeup, age, and sex can influence the pharmacokinetics and pharmacodynamics of Spiracine . Understanding these factors is crucial for optimizing drug therapy and minimizing adverse effects.

属性

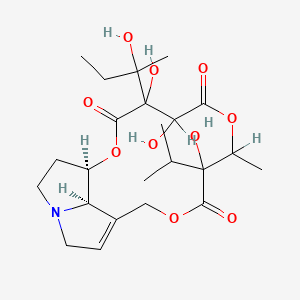

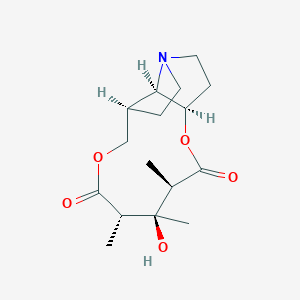

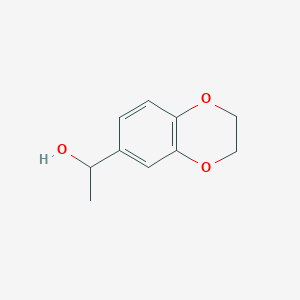

IUPAC Name |

(1R,19R)-4,5,9-trihydroxy-4-(2-hydroxybutan-2-yl)-8-methyl-9-propan-2-yl-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35NO10/c1-6-21(5,29)23(31)17(25)18(26)33-13(4)22(30,12(2)3)19(27)32-11-14-7-9-24-10-8-15(16(14)24)34-20(23)28/h7,12-13,15-17,25,29-31H,6,8-11H2,1-5H3/t13?,15-,16-,17?,21?,22?,23?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTPMWQLYFVWSP-YHWJFGDTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1(C(C(=O)OC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C(C)C)O)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C1(C(C(=O)OC(C(C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C(C)C)O)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00998413 | |

| Record name | 3,4,8-Trihydroxy-3-(2-hydroxybutan-2-yl)-7-methyl-8-(propan-2-yl)-3,4,11,13,15,16,16a,16b-octahydro-7H-[1,5,10]trioxacyclotetradecino[7,8,9-gh]pyrrolizine-2,5,9(8H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiracine | |

CAS RN |

77156-24-2 | |

| Record name | 3,4,8-Trihydroxy-3-(2-hydroxybutan-2-yl)-7-methyl-8-(propan-2-yl)-3,4,11,13,15,16,16a,16b-octahydro-7H-[1,5,10]trioxacyclotetradecino[7,8,9-gh]pyrrolizine-2,5,9(8H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

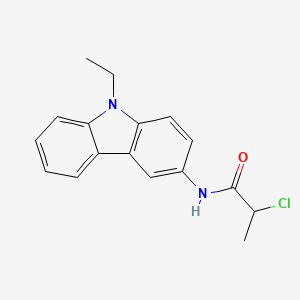

![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-6-propan-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B3038075.png)

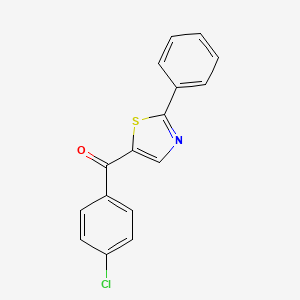

![3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B3038085.png)